Gcn2-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

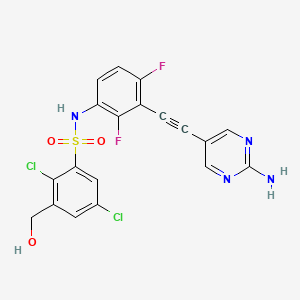

IUPAC Name |

N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2F2N4O3S/c20-12-5-11(9-28)17(21)16(6-12)31(29,30)27-15-4-3-14(22)13(18(15)23)2-1-10-7-25-19(24)26-8-10/h3-8,27-28H,9H2,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXAWOQPYMAEFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1NS(=O)(=O)C2=CC(=CC(=C2Cl)CO)Cl)F)C#CC3=CN=C(N=C3)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gcn2-IN-6: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the mechanism of action for Gcn2-IN-6, a potent and orally available inhibitor of the General Control Nonderepressible 2 (GCN2) kinase. It details its biochemical and cellular activity, selectivity profile, and its effects on the GCN2 signaling pathway, supported by quantitative data, experimental methodologies, and visual diagrams.

Introduction to GCN2 and the Integrated Stress Response

General Control Nonderepressible 2 (GCN2) is a crucial serine/threonine-protein kinase that functions as a master regulator of amino acid homeostasis. It is a key component of the Integrated Stress Response (ISR), a cellular signaling network that allows cells to adapt to various stress conditions. Under conditions of amino acid scarcity, a hallmark of the tumor microenvironment, uncharged transfer RNAs (tRNAs) accumulate and bind to GCN2. This binding event triggers a conformational change, leading to GCN2 autophosphorylation and activation.

Once activated, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event has a dual effect: it leads to a general suppression of global protein synthesis to conserve resources, while simultaneously promoting the specific translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4, in turn, activates the transcription of genes involved in amino acid synthesis and transport, helping to restore cellular homeostasis and enabling cancer cell survival under nutrient-limited conditions. Pharmacological inhibition of this pathway is therefore a promising strategy in cancer therapy.

Mechanism of Action of this compound

This compound (also referred to as Compound 6d) is a potent, ATP-competitive inhibitor that targets the kinase domain of GCN2. Its mechanism involves a Type I half binding mode, where it interacts with the αC-helix allosteric pocket of the GCN2 kinase domain. This binding is characterized by a slow dissociation rate, contributing to its potent inhibitory activity.

By binding to GCN2, this compound prevents its kinase activity, thereby blocking the subsequent phosphorylation of eIF2α. This inhibition effectively shuts down the downstream signaling cascade, preventing the upregulation of ATF4 and the adaptive response to amino acid depletion. In a therapeutic context, particularly in combination with agents that induce amino acid stress like asparaginase, this compound can sensitize cancer cells to apoptosis by preventing their adaptive survival mechanisms.

Quantitative Data and Biological Activity

The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The compound also exhibits off-target activity against PERK, another eIF2α kinase involved in the ISR.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Readout | IC50 Value | Reference |

| GCN2 | Enzymatic | Kinase Activity | 1.8 nM | |

| GCN2 | Cellular (CCRF-CEM) | ATF4 Induction | 9.3 nM | |

| PERK | Enzymatic | Kinase Activity | 0.26 nM | |

| PERK | Cellular (U2OS) | CHOP Expression | 230 nM |

IC50: Half-maximal inhibitory concentration.

Table 2: Kinase Selectivity Profile

| Parameter | Value | Description | Reference |

| GCN2 vs. PERK Selectivity | 25-fold | Calculated from the ratio of cellular IC50 values (PERK/GCN2). |

Table 3: In Vivo Pharmacodynamic Activity

| Animal Model | Treatment | Dose | Effect | Reference |

| Mice | Oral administration of this compound (pre-treated with asparaginase) | 3 mg/kg | Suppression of GCN2 autophosphorylation and downstream ATF4 levels to basal levels. |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the mechanism of action of this compound.

GCN2 Enzymatic Assay (Kinase Activity)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor against purified GCN2.

Methodology:

-

Enzyme Preparation: Use purified, recombinant human GCN2 kinase domain.

-

Reaction Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

-

Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in DMSO, then dilute further in the reaction buffer.

-

Assay Procedure:

-

Add GCN2 enzyme to the wells of a 96-well plate.

-

Add the diluted this compound or DMSO (vehicle control) and incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate (e.g., a peptide derived from eIF2α) and ATP (spiked with γ-³²P-ATP for radiometric detection or used in an ADP-Glo™ format).

-

Allow the reaction to proceed for 30-60 minutes at 30°C.

-

Terminate the reaction. For radiometric assays, spot the reaction mixture onto phosphocellulose paper and wash away unincorporated ³²P-ATP.

-

-

Data Analysis: Quantify the amount of phosphorylated substrate using a scintillation counter or a luminometer. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular GCN2 Pathway Inhibition Assay (Western Blot)

This protocol is used to confirm that this compound inhibits the GCN2 signaling pathway within a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., CCRF-CEM acute lymphoblastic leukemia cells) and allow them to adhere or stabilize in culture overnight.

-

Induce amino acid stress by treating the cells with a defined concentration of L-asparaginase for a specified time (e.g., 4-8 hours).

-

Concurrently, treat the cells with various concentrations of this compound or a vehicle control (DMSO).

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Western Blotting:

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for p-GCN2 (Thr899), total GCN2, p-eIF2α (Ser51), total eIF2α, and ATF4. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Densitometrically quantify the band intensities. Normalize the levels of phosphorylated proteins to their respective total protein levels and compare the results from this compound-treated cells to the asparaginase-only treated cells to demonstrate target engagement and pathway inhibition.

Conclusion

This compound is a potent dual GCN2/PERK inhibitor with a well-defined mechanism of action. It effectively targets the GCN2 kinase, leading to the suppression of the downstream eIF2α-ATF4 signaling axis. This action prevents cancer cells from adapting to amino acid stress, making this compound a valuable tool for basic research and a promising candidate for further development, particularly in combination therapies that induce metabolic stress in tumors.

Gcn2-IN-6: A Potent and Orally Bioavailable Inhibitor of the GCN2 Kinase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

General control nonderepressible 2 (GCN2), a serine/threonine-protein kinase, is a critical regulator of amino acid homeostasis and a key component of the Integrated Stress Response (ISR).[1][2] Activated by uncharged tRNA during amino acid deprivation, GCN2 phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global reduction in protein synthesis while selectively upregulating the translation of stress-responsive genes, such as activating transcription factor 4 (ATF4).[2][3][4] This pathway is crucial for cell survival under nutrient-limited conditions, a common feature of the tumor microenvironment.[1][5] Consequently, GCN2 has emerged as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of the biochemical properties of Gcn2-IN-6, a potent and orally available GCN2 inhibitor.

Biochemical Profile of this compound

This compound (also referred to as Compound 6d in some literature) is a small molecule inhibitor that demonstrates potent enzymatic and cellular activity against GCN2.[6][7] It also exhibits inhibitory activity against PERK, another eIF2α kinase.[6][7] The detailed inhibitory activities are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| GCN2 | Enzymatic | 1.8 | [6][7] |

| PERK | Enzymatic | 0.26 | [6][7] |

Table 2: Cellular Inhibitory Activity of this compound

| Target | Cell Line | Assay | IC50 (nM) | Reference |

| GCN2 | - | Cellular ATF4 Assay | 9.3 | [6][7] |

| PERK | U2OS | CHOP Expression | 230 | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of GCN2. Under conditions of amino acid stress, such as treatment with asparaginase, GCN2 is activated through autophosphorylation. Activated GCN2 then phosphorylates eIF2α, which in turn leads to the increased translation of ATF4. This compound effectively suppresses the autophosphorylation of GCN2 and subsequently reduces the phosphorylation of eIF2α and the expression of ATF4.[1][6]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The GCN2 inhibitor IMPACT contributes to diet-induced obesity and body temperature control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

Gcn2-IN-6: A Potent Modulator of the Integrated Stress Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Integrated Stress Response (ISR) is a crucial cellular signaling network that enables cells to adapt to various environmental and internal stressors, such as amino acid deprivation, viral infection, and endoplasmic reticulum (ER) stress. A central hub of the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global decrease in protein synthesis while paradoxically promoting the translation of specific stress-responsive mRNAs, such as that of the transcription factor ATF4. General Control Nonderepressible 2 (GCN2), an eIF2α kinase, is a primary sensor of amino acid deficiency. Its activation triggers the ISR, allowing cells to conserve resources and mount an adaptive transcriptional program. Gcn2-IN-6 has emerged as a potent and orally available small molecule inhibitor of GCN2, providing a valuable chemical tool to probe the function of GCN2 and a potential therapeutic agent for diseases where the ISR is dysregulated, such as cancer. This guide provides a comprehensive overview of this compound, its mechanism of action, its role in the ISR, and detailed experimental protocols for its use in research settings.

Introduction to the Integrated Stress Response and the Role of GCN2

Cells are constantly exposed to a variety of stress conditions that can disrupt homeostasis. The Integrated Stress Response (ISR) is a conserved signaling pathway that allows cells to cope with these challenges. Four primary kinases, each sensing a different type of stress, converge on a single downstream event: the phosphorylation of eIF2α at serine 51. These kinases are:

-

GCN2 (General Control Nonderepressible 2): Activated by amino acid starvation, UV irradiation, and ribosome collisions.[1][2]

-

PERK (PKR-like Endoplasmic Reticulum Kinase): Activated by ER stress.

-

PKR (Protein Kinase R): Activated by double-stranded RNA, a hallmark of viral infection.

-

HRI (Heme-Regulated Inhibitor): Activated by heme deficiency and oxidative stress.

Phosphorylation of eIF2α inhibits the GDP/GTP exchange activity of its guanine nucleotide exchange factor, eIF2B. This leads to a reduction in the formation of the eIF2-GTP-Met-tRNAi ternary complex, which is essential for initiating translation. The resulting global attenuation of protein synthesis conserves energy and resources.[3] However, a select group of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, most notably ATF4 (Activating Transcription Factor 4), are preferentially translated under these conditions. ATF4, in turn, activates the transcription of genes involved in amino acid synthesis and transport, antioxidant responses, and apoptosis, thereby orchestrating a broad adaptive program.[4][5]

GCN2 is a multidomain protein that is activated by the binding of uncharged tRNAs to its histidyl-tRNA synthetase (HisRS)-like domain, a direct consequence of amino acid insufficiency.[2][6] This binding event induces a conformational change that leads to GCN2 autophosphorylation and subsequent phosphorylation of its substrate, eIF2α.[6] Given its central role in sensing nutrient availability, the GCN2-ATF4 pathway is critical for tumor cell survival in the nutrient-poor microenvironment of a tumor.[5][7]

This compound: A Potent and Specific GCN2 Inhibitor

This compound is a potent, orally available inhibitor of GCN2 kinase activity.[8][9] It has been shown to effectively suppress the GCN2-mediated ISR pathway both in vitro and in vivo.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of GCN2 and preventing its autophosphorylation and the subsequent phosphorylation of eIF2α.[7][8] This blockade of the GCN2 signaling cascade prevents the downstream induction of ATF4 and the associated adaptive transcriptional response.[7][8] While potent against GCN2, it is important to note that this compound also exhibits inhibitory activity against PERK, another eIF2α kinase, albeit at higher concentrations in cellular contexts.[8][9]

Quantitative Data

The inhibitory potency of this compound has been characterized in various assays, demonstrating its high affinity for GCN2.

| Target | Assay Type | IC50 (nM) | Reference |

| GCN2 | Enzymatic | 1.8 | [8][9] |

| GCN2 | Cellular | 9.3 | [8][9] |

| PERK | Enzymatic | 0.26 | [8][9] |

| PERK | Cellular | 230 | [8][9] |

Visualizing the GCN2 Signaling Pathway and this compound Inhibition

Caption: GCN2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, synthesized from published research.

Western Blot Analysis of GCN2 Pathway Activation

This protocol is for assessing the phosphorylation status of GCN2 and eIF2α, and the expression of ATF4 in response to stress and this compound treatment.

Materials:

-

Cell line of interest (e.g., CCRF-CEM, U2OS)

-

Complete growth medium and amino acid-free medium

-

This compound (dissolved in DMSO)

-

Stress-inducing agent (e.g., L-asparaginase for amino acid deprivation, thapsigargin for ER stress)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-GCN2 (Thr899), anti-GCN2, anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Induce stress by adding the stress-inducing agent (e.g., 1 IU/mL L-asparaginase for 4-8 hours). For amino acid starvation, replace the medium with amino acid-free medium.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer with inhibitors on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

-

Quantify band intensities using appropriate software and normalize to the loading control.

-

Caption: Western Blot Experimental Workflow.

Cell Viability/Proliferation Assay

This protocol is to assess the effect of this compound, alone or in combination with other agents, on cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

This compound

-

Co-treatment agent (e.g., L-asparaginase)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound and the co-treatment agent.

-

Add the compounds to the wells, either individually or in combination, to a final volume of 200 µL. Include vehicle-only control wells.

-

-

Incubation:

-

Incubate the plate for 72-96 hours at 37°C in a humidified incubator.

-

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for MTT).

-

Measure luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).

-

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[7]

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line for implantation (e.g., CCRF-CEM)

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulated for oral gavage

-

L-asparaginase formulated for intraperitoneal (IP) injection

-

Calipers for tumor measurement

-

Animal monitoring equipment

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject 5-10 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, L-asparaginase alone, this compound + L-asparaginase).

-

-

Drug Administration:

-

Administer L-asparaginase via IP injection (e.g., 1,000 U/kg).[7]

-

Administer this compound via oral gavage (e.g., 3 mg/kg) at a specified time point relative to asparaginase treatment (e.g., 24 hours post-asparaginase).[7]

-

Continue treatment according to the desired schedule (e.g., daily, every other day).

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the overall health of the animals.

-

At the end of the study (or when tumors reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

-

Pharmacodynamic Analysis (Optional):

-

At a specified time after the final dose (e.g., 8 hours), a subset of tumors can be harvested to assess target engagement by measuring p-GCN2 and ATF4 levels via Western blot.[7]

-

Conclusion

This compound is a powerful research tool for dissecting the complexities of the Integrated Stress Response. Its ability to potently and specifically inhibit the GCN2 kinase allows for the precise interrogation of the cellular consequences of blocking this key amino acid sensing pathway. For drug development professionals, the demonstrated in vivo activity of this compound, particularly in sensitizing cancer cells to chemotherapy, highlights the therapeutic potential of targeting GCN2 in oncology and other diseases characterized by a dysregulated ISR. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of the vital role of GCN2 in cellular homeostasis and disease.

References

- 1. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolites | Free Full-Text | Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis [mdpi.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. The GCN2-ATF4 signaling pathway activates 4E-BP to bias mRNA translation and boost antimicrobial peptide synthesis in response to bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eIF2α phosphorylation [bio-protocol.org]

- 7. Paradoxical Activation of GCN2 by ATP-competitive inhibitors via allosteric activation and autophosphorylation | bioRxiv [biorxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

Gcn2-IN-6: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling pathways affected by Gcn2-IN-6, a potent inhibitor of the General Control Nonderepressible 2 (GCN2) kinase. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling cascade.

Core Signaling Pathway: The GCN2-eIF2α-ATF4 Axis

Under conditions of amino acid starvation, the accumulation of uncharged tRNAs activates GCN2 kinase.[1] Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[1][2] This phosphorylation event has a dual effect: it leads to a general repression of protein synthesis while simultaneously promoting the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[3][4] ATF4, a key transcription factor of the integrated stress response (ISR), then translocates to the nucleus and upregulates the expression of genes involved in amino acid synthesis and transport, thereby helping to restore cellular homeostasis.[2]

This compound: A Potent Inhibitor of the GCN2 Pathway

This compound is a potent, orally available small molecule inhibitor of GCN2.[5] It has been shown to effectively suppress the autophosphorylation of GCN2 and, consequently, the phosphorylation of its downstream substrate, eIF2α.[5] This inhibition leads to a reduction in the expression of the downstream effector, ATF4.[5] this compound has demonstrated synergistic anti-proliferative effects when used in combination with asparaginase in acute lymphoblastic leukemia (ALL) cells.[5][6]

Quantitative Data for this compound

| Target | Assay Type | IC50 | Reference |

| GCN2 | Enzymatic | 1.8 nM | [5] |

| GCN2 | Cellular | 9.3 nM | [5] |

| PERK | Enzymatic | 0.26 nM | [5] |

| PERK | Cellular | 230 nM | [5][7] |

Note: While this compound is a potent GCN2 inhibitor, it also exhibits high potency against PERK, another eIF2α kinase.[5][7]

Visualizing the Impact of this compound on the GCN2 Signaling Pathway

The following diagram illustrates the canonical GCN2 signaling pathway and the point of intervention for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its downstream effects.

Western Blot Analysis of GCN2 Pathway Activation

This protocol describes the detection of phosphorylated GCN2 (p-GCN2), phosphorylated eIF2α (p-eIF2α), and total ATF4 protein levels by western blot.

1. Cell Lysis and Protein Quantification: a. Treat cells with this compound and/or a GCN2 activator (e.g., asparaginase) for the desired time. b. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant to a new tube and determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer: a. Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes. b. Load samples onto a 4-15% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom. c. Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system. d. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

3. Antibody Incubation and Detection: a. Incubate the membrane with primary antibodies against p-GCN2 (e.g., Thr899), p-eIF2α (Ser51), ATF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. b. Wash the membrane three times with TBST for 10 minutes each. c. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Wash the membrane three times with TBST for 10 minutes each. e. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

4. Data Analysis: a. Quantify band intensities using image analysis software. b. Normalize the intensity of the target proteins to the loading control.

Experimental Workflow for Evaluating this compound Efficacy

Cell Viability (MTS) Assay

This protocol is for determining the effect of this compound on cell proliferation and viability.[8][9][10]

1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. b. Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of this compound and/or other compounds (e.g., asparaginase). b. Add the compounds to the respective wells and incubate for the desired treatment duration (e.g., 48 or 72 hours).

3. MTS Reagent Addition and Incubation: a. Add 20 µL of MTS reagent to each well.[9][10] b. Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[9][10]

4. Absorbance Measurement: a. Measure the absorbance at 490 nm using a microplate reader.[10]

5. Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. c. Plot the results to determine the IC50 value of the compound.

References

- 1. Gcn2 - Wikipedia [en.wikipedia.org]

- 2. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of GCN2-Independent Signaling Through a Noncanonical PERK/NRF2 Pathway in the Physiological Responses to Dietary Methionine Restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GCN2- and eIF2α-phosphorylation-independent, but ATF4-dependent, induction of CARE-containing genes in methionine-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase by disrupting the amino acid response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Gcn2-IN-6: A Chemical Probe for Unraveling GCN2 Kinase Function

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

General Control Nonderepressible 2 (GCN2), a serine/threonine kinase, is a critical sensor of amino acid deprivation, playing a central role in the Integrated Stress Response (ISR). Its activation triggers a signaling cascade that modulates protein synthesis and promotes cellular adaptation to nutrient stress, making it a compelling target for therapeutic intervention in diseases such as cancer. Gcn2-IN-6 has emerged as a potent and orally available chemical probe for interrogating the function of GCN2. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and a visual representation of the GCN2 signaling pathway.

Introduction

Under conditions of amino acid scarcity, uncharged transfer RNAs (tRNAs) accumulate and bind to the regulatory domain of GCN2, leading to its activation. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event has a dual effect: it globally attenuates protein synthesis to conserve resources, while paradoxically promoting the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[1] ATF4, in turn, orchestrates the transcriptional upregulation of genes involved in amino acid synthesis and transport, thereby restoring cellular homeostasis.[2] Given its pivotal role in cellular stress responses, dysregulation of the GCN2 pathway has been implicated in the survival and proliferation of cancer cells, which often experience nutrient-limited microenvironments.[3]

This compound is a valuable tool for studying the physiological and pathological roles of GCN2. Its potency and oral bioavailability make it suitable for both in vitro and in vivo investigations.[4][5] This guide aims to equip researchers with the necessary information to effectively utilize this compound as a chemical probe.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity against GCN2 and the related kinase PERK.

| Target | Assay Type | IC50 (nM) | Reference |

| GCN2 | Enzymatic | 1.8 | [4][5] |

| GCN2 | Cellular | 9.3 | [4][5] |

| PERK | Enzymatic | 0.26 | [4][5] |

| PERK | Cellular | 230 | [4][5] |

Table 1: In Vitro Potency of this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₁₂Cl₂F₂N₄O₂S |

| Molecular Weight | 485.29 g/mol |

| CAS Number | 2183470-09-7 |

| Solubility | DMSO: 250 mg/mL (515.16 mM) |

Table 2: Chemical and Physical Properties of this compound [2][4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the GCN2 signaling pathway and a typical experimental workflow for evaluating this compound.

References

Gcn2-IN-6 and PERK Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent kinase inhibitor Gcn2-IN-6 and its inhibitory activity against General Control Nonderepressible 2 (GCN2) and Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: GCN2 and PERK Kinases

GCN2 and PERK are both serine/threonine-protein kinases that play crucial roles in the Integrated Stress Response (ISR), a fundamental cellular pathway for managing various stress conditions.[1] Both kinases converge on the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[2][3] This phosphorylation event leads to a global reduction in protein synthesis while simultaneously promoting the translation of specific stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4).[4][5]

GCN2 is primarily activated by amino acid deprivation, which is sensed through the binding of uncharged tRNA.[2][6] It is a key regulator of amino acid homeostasis.[7]

PERK , an endoplasmic reticulum (ER) resident transmembrane protein, is a central component of the Unfolded Protein Response (UPR).[3][8] It is activated by the accumulation of unfolded or misfolded proteins in the ER.[3]

This compound: A Dual Inhibitor of GCN2 and PERK

This compound (also referred to as Compound 6d in some literature) is a potent and orally available inhibitor of GCN2.[9] Notably, it also exhibits potent inhibitory activity against PERK, making it a dual inhibitor of these two key ISR kinases.[7][9]

Quantitative Data Summary

The inhibitory potency of this compound against GCN2 and PERK has been characterized in both enzymatic and cellular assays. The following table summarizes the key quantitative data, with IC50 values representing the concentration of the inhibitor required to reduce the enzyme's activity by half.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| This compound | GCN2 | Enzymatic | 1.8 | [9] |

| GCN2 | Cellular | 9.3 | [9] | |

| PERK | Enzymatic | 0.26 | [7][9] | |

| PERK | Cellular | 230 | [7][9] | |

| GCN2iB | GCN2 | Enzymatic | 2.4 | [10] |

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for GCN2 and PERK, highlighting their convergence on eIF2α phosphorylation and downstream events.

Caption: GCN2 Signaling Pathway Activation.

Caption: PERK Signaling Pathway Activation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. Below are generalized protocols for key experiments cited in the literature for evaluating this compound and other GCN2/PERK inhibitors.

Biochemical Kinase Assay (GCN2/PERK)

This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.

Objective: To determine the in vitro inhibitory potency (e.g., IC50) of a compound against GCN2 or PERK.

Materials:

-

Recombinant active GCN2 or PERK kinase.

-

Substrate (e.g., recombinant eIF2α).

-

Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 50 mM KCl, 2 mM DTT, 0.1 mM EGTA, 0.1 mM EDTA).

-

Test compound (e.g., this compound) at various concentrations.

-

96-well microplates.

-

Phosphor imaging system or scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase assay buffer, the recombinant kinase, and the substrate.

-

Add the diluted test compound to the wells. Include a DMSO-only control (no inhibitor) and a control with no kinase (background).

-

Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for compound binding.

-

Initiate the kinase reaction by adding radiolabeled ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

-

Quantify the amount of radiolabeled phosphate incorporated into the substrate using a phosphor imaging system or scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Biochemical Kinase Assay Workflow.

Cellular Assay for GCN2/PERK Inhibition

This type of assay measures the effect of an inhibitor on the target kinase within a cellular context.

Objective: To determine the cellular potency (e.g., IC50) of a compound by measuring the inhibition of downstream signaling events.

Materials:

-

A suitable cell line (e.g., CCRF-CEM for GCN2, U2OS for PERK).[7]

-

Cell culture medium and supplements.

-

Inducer of GCN2 or PERK pathway (e.g., asparaginase for GCN2, thapsigargin for PERK).[7]

-

Test compound (e.g., this compound) at various concentrations.

-

Reagents for Western blotting or ELISA (antibodies against p-GCN2, p-eIF2α, ATF4, CHOP).

-

Lysis buffer.

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compound for a specified duration.

-

Induce the GCN2 or PERK pathway by adding the appropriate stressor (e.g., asparaginase or thapsigargin).

-

Incubate for a time sufficient to observe downstream signaling (e.g., phosphorylation of eIF2α and induction of ATF4).

-

Wash the cells with PBS and lyse them to extract total protein.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Analyze the levels of phosphorylated and total target proteins (e.g., p-eIF2α, total eIF2α, ATF4) by Western blotting or ELISA.

-

Quantify the band intensities or ELISA signals.

-

Calculate the percentage of inhibition of the downstream marker for each compound concentration.

-

Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caption: Cellular Assay Workflow.

Conclusion

This compound is a valuable research tool for investigating the roles of the GCN2 and PERK signaling pathways in various physiological and pathological contexts. Its dual inhibitory activity provides a means to probe the broader consequences of ISR modulation. The data and protocols presented in this guide offer a foundation for researchers to design and interpret experiments aimed at understanding and targeting these critical cellular stress response pathways.

References

- 1. Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gcn2 - Wikipedia [en.wikipedia.org]

- 3. What are PERK activators and how do they work? [synapse.patsnap.com]

- 4. pnas.org [pnas.org]

- 5. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

The Pharmacology of Gcn2-IN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of Gcn2-IN-6, a potent and orally bioavailable inhibitor of the General Control Nonderepressible 2 (GCN2) kinase. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Core Concepts: The GCN2 Signaling Pathway

GCN2 is a crucial serine/threonine kinase that plays a central role in the Integrated Stress Response (ISR), a cellular signaling network that allows cells to adapt to various environmental stresses. GCN2 is primarily activated by amino acid deprivation, which leads to an accumulation of uncharged tRNAs. This activation triggers a signaling cascade that ultimately helps cells to conserve resources and restore homeostasis.

The canonical GCN2 signaling pathway is as follows:

-

Activation: Under conditions of amino acid scarcity, uncharged tRNAs bind to the histidyl-tRNA synthetase-like domain of GCN2, leading to its autophosphorylation and activation.

-

eIF2α Phosphorylation: Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.

-

Inhibition of Global Translation: Phosphorylated eIF2α inhibits the guanine nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis.

-

ATF4 Translation: Paradoxically, the phosphorylation of eIF2α selectively promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).

-

Transcriptional Regulation: ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis and transport, helping to restore amino acid homeostasis.

In the context of cancer, the GCN2 pathway can be hijacked by tumor cells to survive in the nutrient-poor microenvironment of a solid tumor. Therefore, inhibiting GCN2 presents a promising therapeutic strategy to render cancer cells more vulnerable to nutrient stress.

Quantitative Data Summary

This compound is a highly potent inhibitor of GCN2 and also exhibits significant activity against PERK, another eIF2α kinase. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| GCN2 | Enzymatic | 1.8 | |

| GCN2 | Cellular | 9.3 | |

| PERK | Enzymatic | 0.26 | |

| PERK | Cellular | 230 |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Dosing | Reference |

| Oral Bioavailability | Good | Oral | |

| Dosing Range (in vivo) | 0.3 - 3 mg/kg | Oral |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacology of this compound.

GCN2 Enzymatic Assay

This assay quantifies the ability of this compound to inhibit the kinase activity of recombinant GCN2 in a cell-free system.

-

Principle: A radiometric assay is used to measure the transfer of a radiolabeled phosphate group from ATP to a substrate by the GCN2 enzyme.

-

Reagents:

-

Recombinant human GCN2 enzyme

-

Substrate (e.g., eIF2α)

-

[γ-³³P]-ATP

-

Assay buffer (containing MgCl₂, DTT, and other components to ensure optimal enzyme activity)

-

This compound (at varying concentrations)

-

-

Procedure:

-

GCN2 enzyme is incubated with varying concentrations of this compound.

-

The kinase reaction is initiated by the addition of the substrate and [γ-³³P]-ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the radiolabeled substrate is separated from the free [γ-³³P]-ATP (e.g., via filtration and washing).

-

The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

GCN2 Cellular Assay

This assay assesses the ability of this compound to inhibit the GCN2 pathway in a cellular context.

-

Principle: The assay measures the downstream consequences of GCN2 inhibition, typically by quantifying the levels of phosphorylated eIF2α (p-eIF2α) and ATF4 protein.

-

Cell Lines:

-

Acute lymphoblastic leukemia (ALL) CCRF-CEM cells.

-

Mouse embryonic fibroblasts (MEFs), both wild-type (WT) and GCN2-knockout (KO).

-

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with varying concentrations of this compound.

-

GCN2 is activated by inducing amino acid stress, for example, by treating the cells with asparaginase.

-

After a defined incubation period, cells are lysed.

-

The levels of p-GCN2, total GCN2, p-eIF2α, total eIF2α, and ATF4 are determined by Western blot analysis using specific antibodies.

-

The intensity of the protein bands is quantified, and the IC50 is determined based on the reduction of the phosphorylated or target protein levels.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Model:

-

CCRF-CEM cells are implanted subcutaneously to establish tumors.

-

-

Treatment Regimen:

-

Once tumors reach a certain size, mice are randomized into treatment groups.

-

A pretreatment with asparaginase (e.g., 1,000 U/kg) is administered to induce amino acid stress in the tumor.

-

This compound is administered orally at doses ranging from 0.3 to 3 mg/kg.

-

Tumor growth is monitored over time by measuring tumor volume.

-

At the end of the study, tumors are harvested for pharmacodynamic analysis (e.g., Western blot for p-GCN2 and ATF4).

-

Mandatory Visualizations

Experimental Workflow: In Vitro and In Vivo Evaluation of this compound

Logical Relationship: this compound Mechanism of Action in Cancer Therapy

Foundational Research on GCN2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on General Control Nonderepressible 2 (GCN2) inhibitors. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the GCN2 signaling pathway, the mechanism of action of its inhibitors, and the experimental methodologies crucial for their evaluation.

Core Concepts: The GCN2 Signaling Pathway and its Role in Disease

General Control Nonderepressible 2 (GCN2) is a serine/threonine kinase that plays a pivotal role in the Integrated Stress Response (ISR), a crucial cellular mechanism for adapting to various environmental stresses.[1][2] GCN2 is primarily activated by amino acid starvation, which leads to an accumulation of uncharged tRNAs.[3][4] This activation can also be triggered by other stressors such as UV irradiation, oxidative stress, and ribosome stalling.[5]

Once activated, GCN2 phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation event leads to a global attenuation of protein synthesis, conserving resources for the cell to cope with the stress. Paradoxically, the phosphorylation of eIF2α also results in the preferential translation of specific mRNAs, most notably that of the activating transcription factor 4 (ATF4).[6][7] ATF4, in turn, orchestrates the expression of a wide array of genes involved in amino acid synthesis and transport, autophagy, and antioxidant responses, ultimately promoting cell survival under stress.[6][7]

In the context of cancer, the GCN2 pathway is often hijacked by tumor cells to survive the nutrient-deprived and stressful microenvironment of a growing tumor.[6][8][9] Many cancers exhibit elevated GCN2 activity to maintain metabolic homeostasis and resist therapies that induce amino acid depletion, such as asparaginase.[1][8] Therefore, inhibiting GCN2 presents a promising therapeutic strategy to render cancer cells more vulnerable to nutrient stress and enhance the efficacy of other anti-cancer treatments.

GCN2 Inhibitors: Quantitative Data and Comparative Analysis

A growing number of small molecule inhibitors targeting GCN2 have been developed and are in various stages of preclinical and clinical investigation. These inhibitors typically act as ATP-competitive binders to the kinase domain of GCN2. Below is a summary of the quantitative data for some of the key GCN2 inhibitors.

| Compound Name | Type | Ki (nM) | IC50 (nM) - Biochemical | IC50 (nM) - Cellular | Key References |

| AP030 | ATP-competitive inhibitor | 4.4 | - | 50.8 (eIF2α phosphorylation) | [7][10] |

| GCN2iB | ATP-competitive inhibitor | - | 2.4 | - | [11] |

| TAP20 | Triazolo[4,5-d]pyrimidine | - | 17 | 290 - 560 (ATF4 expression) | [11][12] |

| GZD824 (Olverembatinib) | Multi-kinase inhibitor | - | - | - | [11] |

| Compound 39 (RAPT Therapeutics) | - | - | - | - | [13] |

| A-92 (GCN2-IN-1) | - | - | - | - | [2] |

Note: The availability of specific Ki and IC50 values can vary between different publications and assay conditions.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of GCN2 inhibitors.

Biochemical Kinase Assays

1. LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to determine the binding affinity of inhibitors to the GCN2 kinase domain.

-

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the GCN2 kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. Inhibition of this interaction by a compound results in a decrease in the FRET signal.[8]

-

Materials:

-

Recombinant GCN2 enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Test compounds

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well plate

-

-

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the test compound, followed by a pre-mixed solution of GCN2 kinase and the Eu-labeled antibody.

-

Initiate the binding reaction by adding the Alexa Fluor™ 647-labeled tracer.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.

-

Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.[8]

-

2. Radiometric Kinase Assay (HotSpot™)

This assay directly measures the enzymatic activity of GCN2 by quantifying the incorporation of radiolabeled phosphate into a substrate.

-

Principle: The assay utilizes [γ-³³P]-ATP as a phosphate donor and a specific substrate for GCN2, such as eIF2α. The amount of radioactivity transferred to the substrate is proportional to the kinase activity.

-

Materials:

-

Recombinant GCN2 enzyme

-

Substrate (e.g., recombinant eIF2α)

-

[γ-³³P]-ATP

-

Test compounds

-

Kinase reaction buffer

-

Phosphocellulose paper or membrane

-

Scintillation counter

-

-

Protocol:

-

Prepare serial dilutions of the test compound.

-

Set up the kinase reaction by combining GCN2 enzyme, substrate, and test compound in the kinase reaction buffer.

-

Initiate the reaction by adding [γ-³³P]-ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper or a membrane.

-

Wash the paper/membrane extensively to remove unincorporated [γ-³³P]-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the remaining kinase activity against the compound concentration to determine the IC50 value.

-

Cellular Assays

1. HTRF® Phospho-eIF2α (Ser52) Assay

This homogeneous time-resolved fluorescence assay is a high-throughput method to quantify the phosphorylation of eIF2α in cell lysates.

-

Principle: The assay employs two specific antibodies: one recognizing the phosphorylated form of eIF2α at Serine 52, labeled with a fluorescent donor (e.g., Europium cryptate), and another recognizing total eIF2α, labeled with a fluorescent acceptor (e.g., d2). When both antibodies bind to the same phosphorylated eIF2α molecule, FRET occurs.

-

Materials:

-

Cultured cells

-

GCN2 activator (e.g., Halofuginone, Borrelidin) or stress-inducing agent

-

Test compounds

-

HTRF® Phospho-eIF2α (Ser52) kit (containing lysis buffer, donor and acceptor antibodies)

-

HTRF-compatible plate reader

-

-

Protocol:

-

Plate cells in a 96-well or 384-well plate and allow them to adhere.

-

Treat the cells with the test compound for a specified duration.

-

Induce GCN2 activation by adding a GCN2 activator or by inducing amino acid starvation.

-

Lyse the cells directly in the well using the provided lysis buffer.

-

Add the pre-mixed HTRF donor and acceptor antibodies to the lysate.

-

Incubate the plate at room temperature for the recommended time (e.g., 4 hours to overnight).

-

Read the plate on an HTRF-compatible reader.

-

Calculate the HTRF ratio and normalize the data to determine the effect of the inhibitor on eIF2α phosphorylation.[4]

-

2. Western Blot Analysis of GCN2 Pathway Activation

Western blotting is a standard technique to qualitatively and semi-quantitatively assess the levels of key proteins in the GCN2 signaling pathway.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

-

Materials:

-

Cultured cells

-

GCN2 activator or stress-inducing agent

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-GCN2, anti-GCN2, anti-phospho-eIF2α, anti-eIF2α, anti-ATF4)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with the test compound and/or GCN2 activator.

-

Harvest and lyse the cells.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and analyze the band intensities.[6][10]

-

In Vivo Efficacy Studies

1. Xenograft Mouse Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to evaluate the anti-tumor efficacy of GCN2 inhibitors.

-

Principle: The growth of human tumors in mice allows for the assessment of a compound's ability to inhibit tumor growth in a living organism.

-

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human cancer cell line of interest

-

GCN2 inhibitor formulation for in vivo administration

-

Calipers for tumor measurement

-

-

Protocol:

-

Inject a suspension of human tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the GCN2 inhibitor (and/or combination therapy) and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).[3][9]

-

Visualizing Core Concepts: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: GCN2 Signaling Pathway Under Cellular Stress.

Caption: Workflow for GCN2 Inhibitor Evaluation.

References

- 1. GCN2 Polyclonal Antibody (PA5-17523) [thermofisher.com]

- 2. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. GCN2 Antibody | Cell Signaling Technology [cellsignal.com]

- 12. HTRF Human and Mouse Phospho-eIF2α (Ser52) Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 13. researchgate.net [researchgate.net]

Gcn2-IN-6 and the Regulation of ATF4 Expression: A Technical Guide

Introduction: The GCN2 Pathway and the Integrated Stress Response

The General Control Nonderepressible 2 (GCN2) kinase is a critical sensor of amino acid deprivation, playing a central role in the Integrated Stress Response (ISR). The ISR is a signaling network that allows cells to adapt to various stress conditions. Under conditions of amino acid scarcity, uncharged tRNAs accumulate and bind to the GCN2 regulatory domain, leading to its activation through autophosphorylation[1][2]. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α)[2][3]. This phosphorylation event has a dual effect: it leads to a general repression of protein synthesis to conserve resources, while paradoxically promoting the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4)[2][4][5]. ATF4 is a key transcription factor that orchestrates the expression of a wide array of genes involved in amino acid synthesis and transport, thereby helping to restore cellular homeostasis[4][5]. The GCN2-eIF2α-ATF4 signaling module is crucial for cell survival and proliferation, particularly in nutrient-deprived environments often found in solid tumors, making it an attractive target for therapeutic intervention[4][6].

Gcn2-IN-6: A Potent and Selective GCN2 Inhibitor

This compound is a potent and orally available inhibitor of GCN2 kinase[7]. It has been shown to effectively suppress the GCN2 signaling pathway, leading to a reduction in ATF4 expression. The following tables summarize the available quantitative data for this compound and other relevant GCN2 inhibitors.

Table 1: In Vitro Potency of GCN2 Inhibitors

| Compound | Target | IC50 (nM) - Enzymatic Assay | IC50 (nM) - Cellular Assay | Reference |

| This compound | GCN2 | 1.8 | 9.3 | [7] |

| This compound | PERK | 0.26 | 230 | [7] |

| TAP20 | GCN2 | 17 | Not Reported | [8] |

Table 2: In Vivo Activity of this compound

| Compound | Dose | Route of Administration | Effect | Reference |

| This compound | 3 mg/kg | Oral | Suppressed GCN2 self-phosphorylation and downstream ATF4 to basal levels after asparaginase pretreatment in mice. | [7][9] |

Mechanism of Action: this compound in the GCN2-ATF4 Signaling Pathway

This compound acts as an ATP-competitive inhibitor of GCN2 kinase. By binding to the ATP-binding pocket of GCN2, it prevents the autophosphorylation and activation of the kinase. This inhibition blocks the subsequent phosphorylation of eIF2α, which in turn prevents the preferential translation of ATF4 mRNA. The net result is a dose-dependent decrease in the expression of ATF4 and its downstream target genes. This mechanism effectively disrupts the cell's ability to respond to amino acid deprivation.

Caption: GCN2-ATF4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on ATF4 expression.

Cell Culture and Treatment

-

Cell Lines: Use relevant cancer cell lines, such as CCRF-CEM (human acute lymphoblastic leukemia) or mouse embryonic fibroblasts (MEFs, both GCN2-wildtype and knockout)[7].

-

Culture Conditions: Maintain cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Amino Acid Stress: To induce the GCN2 pathway, cells can be treated with L-asparaginase (which depletes asparagine) or cultured in amino acid-deficient media[7][9][10].

-

Inhibitor Treatment: Prepare stock solutions of this compound in DMSO. Treat cells with varying concentrations of this compound for the desired duration (e.g., 8-24 hours)[7][10]. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

Western Blot Analysis for Protein Expression

This protocol is used to measure the levels of total and phosphorylated GCN2 and eIF2α, as well as total ATF4.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-GCN2 (Thr899), GCN2, p-eIF2α (Ser51), eIF2α, ATF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities relative to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol is used to measure the mRNA levels of ATF4 and its downstream target genes.

-

RNA Extraction: Isolate total RNA from treated cells using a commercially available kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR: Perform quantitative PCR using a qPCR system with a SYBR Green master mix and specific primers for ATF4 and target genes (e.g., ASNS). Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Caption: Experimental workflow for assessing the effect of this compound on ATF4 expression.

Conclusion

This compound is a valuable tool for investigating the role of the GCN2-ATF4 pathway in cellular stress responses. Its potency and oral availability also make it a promising candidate for further development as a therapeutic agent, particularly in oncology. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. By effectively inhibiting GCN2 and suppressing ATF4 expression, this compound offers a means to sensitize cancer cells to nutrient stress and potentially enhance the efficacy of other anti-cancer therapies.

References

- 1. GCN2 regulates pancreatic β cell mass by sensing intracellular amino acid levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - GCN2 regulates pancreatic β cell mass by sensing intracellular amino acid levels [insight.jci.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Gcn2-IN-6 In Vitro Assay: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the in vitro characterization of Gcn2-IN-6, a potent inhibitor of General Control Nonderepressible 2 (GCN2) kinase. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the study of the integrated stress response and the development of novel therapeutics targeting GCN2.

This compound is a powerful tool for investigating the cellular pathways governed by GCN2, a critical regulator of amino acid homeostasis. This document outlines two robust in vitro methods for quantifying the inhibitory activity of this compound: a radiometric kinase assay and a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay.

GCN2 Signaling Pathway

Under conditions of amino acid starvation, uncharged transfer RNAs (tRNAs) accumulate and bind to the GCN2 kinase domain. This binding event activates GCN2, leading to its autophosphorylation and the subsequent phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. Phosphorylated eIF2α inhibits the guanine nucleotide exchange factor eIF2B, resulting in a global reduction of protein synthesis. However, it paradoxically promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), which in turn upregulates genes involved in amino acid synthesis and stress adaptation. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of GCN2 and thereby preventing the downstream signaling cascade.

Quantitative Data Summary

This compound demonstrates high potency for GCN2 with notable selectivity over the related eIF2α kinase, PERK, in cellular contexts. The following table summarizes the inhibitory concentrations (IC50) of this compound.

| Target | Assay Type | IC50 (nM) | Reference |

| GCN2 | Enzymatic | 1.8 | |

| GCN2 | Cellular | 9.3 | |

| PERK | Enzymatic | 0.26 | |

| PERK | Cellular | 230 |

Experimental Protocols

Two distinct in vitro assays are detailed below to assess the inhibitory activity of this compound against GCN2.

Protocol 1: Radiometric Kinase Assay

This protocol measures the transfer of radiolabeled phosphate from [γ-³²P]ATP to a substrate by GCN2.

Materials:

-

Recombinant human GCN2 (e.g., Abnova #P5554 or Sigma #14-934M)

-

Recombinant human eIF2S1 (eIF2α substrate, e.g., Sigma #SRP5232)

-

[γ-³²P]ATP (3000Ci/mmol, PerkinElmer)

-

This compound (dissolved in DMSO)

-

Kinase Assay Buffer (50 mM Tris-HCl, pH 7.5, 30 mM MgCl₂, 1 mM DTT)

-

Bovine Serum Albumin (BSA)

-

Total RNA from amino acid-starved cells (optional, for GCN2 activation)

-

SDS-PAGE gels and buffers

-

Nitrocellulose membrane

-

Autoradiography film or phosphorimager

Procedure:

-

Prepare a reaction mixture containing 0.05 µg of purified GCN2, 0.2 µg of eIF2S1, and 0.5 µg of BSA in 25 µL of kinase assay buffer.[1] If desired, include 50 ng of total RNA from glutamine-starved cells to enhance GCN2 activation.[1]

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding 3 µCi of [γ-³²P]ATP.[1]

-

Incubate the reaction for 20 minutes at 30°C.[1]

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Resolve the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.[1]

-

Visualize the phosphorylated eIF2S1 by exposing the membrane to autoradiography film or a phosphorimager.[1]

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Protocol 2: LanthaScreen® TR-FRET Kinase Binding Assay

This protocol is a fluorescence-based binding assay that measures the displacement of a fluorescent tracer from the GCN2 ATP-binding site by an inhibitor.

Materials:

-

EIF2AK4 (GCN2) kinase (Thermo Fisher Scientific)

-

LanthaScreen® Eu-anti-Tag Antibody (Thermo Fisher Scientific)

-

Kinase Tracer 236 (Thermo Fisher Scientific)

-

This compound (dissolved in DMSO)

-

1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well plate

Procedure:

-

Prepare a serial dilution of this compound in DMSO. A 4-fold serial dilution starting from a high concentration (e.g., 1 mM) is recommended.

-

Prepare a 4X solution of the this compound dilutions in 1X Kinase Buffer A.

-

Prepare a 2X kinase/antibody mixture in 1X Kinase Buffer A. The final concentrations will be 20 nM kinase and 2 nM antibody.

-

Prepare a 4X tracer solution in 1X Kinase Buffer A. The final concentration will be 250 nM.

-

In a 384-well plate, add 4 µL of the 4X this compound dilution.

-

Add 8 µL of the 2X kinase/antibody mixture to all wells.

-

Add 4 µL of the 4X tracer solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 520 nm and 495 nm.

-

Calculate the emission ratio (520 nm / 495 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro kinase inhibition assay.

References

Preparing Gcn2-IN-6 Stock Solutions for Cellular and In Vivo Experiments

Introduction

Gcn2-IN-6 is a potent and orally available inhibitor of General Control Nonderepressible 2 (GCN2), a serine/threonine-protein kinase that plays a pivotal role in the integrated stress response (ISR) by sensing amino acid deficiency.[1][2] GCN2 activation, triggered by uncharged tRNA, leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a global reduction of protein synthesis and the preferential translation of stress-responsive genes, such as ATF4.[1][3] this compound has demonstrated inhibitory activity against GCN2 in both enzymatic and cellular assays, making it a valuable tool for studying the GCN2 signaling pathway and its role in various diseases, including cancer.[4][5][6] This document provides detailed protocols for the preparation of this compound stock solutions for use in both in vitro and in vivo research applications.

GCN2 Signaling Pathway